molecular formula C11H10N2O B13784002 6-Phenylpyrazinemethanol

6-Phenylpyrazinemethanol

Cat. No.: B13784002
M. Wt: 186.21 g/mol
InChI Key: ZGPMDMMMLOHXQB-UHFFFAOYSA-N
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Description

6-Phenylpyrazinemethanol is an organic compound with the molecular formula C11H10N2O. It features a pyrazine ring substituted with a phenyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyrazinemethanol typically involves the reaction of pyrazine derivatives with phenyl-substituted reagents. One common method is the condensation of 6-phenylpyrazine with formaldehyde under acidic or basic conditions to introduce the hydroxymethyl group .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylpyrazinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

    Oxidation: 6-Phenylpyrazinecarboxylic acid

    Reduction: 6-Phenylpyrazine

    Substitution: Various substituted phenylpyrazinemethanol derivatives

Mechanism of Action

The mechanism of action of 6-Phenylpyrazinemethanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 6-Phenylpyrazinemethanol is unique due to the presence of both a phenyl group and a hydroxymethyl group on the pyrazine ring.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

(6-phenylpyrazin-2-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-8-10-6-12-7-11(13-10)9-4-2-1-3-5-9/h1-7,14H,8H2

InChI Key

ZGPMDMMMLOHXQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CN=C2)CO

Origin of Product

United States

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